2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid: Quantitative Synthesis Yield and Purity Benchmarking
A reproducible, high-yielding synthetic procedure for 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (the target compound) from its alcohol precursor (CAS 4099-85-8) is well-documented, achieving a quantitative (100%) yield . This is a direct head-to-head comparison with the precursor, demonstrating the efficiency of the final oxidation step. The resulting product has a precisely defined melting point of 128.5-129.5 °C, which serves as a critical quality control benchmark for procurement . In contrast, the common analog 2,3-O-isopropylidene-D-ribofuranose (CAS 4099-85-8) is a liquid at room temperature, lacking a sharp melting point for purity assessment [1].
| Evidence Dimension | Synthetic Yield and Purity Indicator |
|---|---|
| Target Compound Data | Yield: 100% (10.68 g); Melting Point: 128.5-129.5 °C |
| Comparator Or Baseline | Precursor alcohol (CAS 4099-85-8) for yield; Comparator (2,3-O-isopropylidene-D-ribofuranose, CAS 4099-85-8) for melting point is a liquid at room temp. |
| Quantified Difference | Yield improvement from precursor: Not applicable (last step). Melting Point: Sharp, defined (target) vs. liquid (comparator). |
| Conditions | Oxidation of (3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol with NaOCl/TEMPO/KBr system in EtOAc at 0 °C to room temperature, followed by NaClO2 oxidation. |
Why This Matters
The high, reproducible yield ensures cost-effective procurement and process scalability, while the sharp melting point provides a simple, verifiable measure of identity and purity upon receipt, unlike its liquid analog.
- [1] ChemWhat. (n.d.). Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (CAS 4099-85-8). View Source
